2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate
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Overview
Description
The compound “2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate” is an organic compound containing a pyridine ring and an ester group. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The ester group (-COO-) is a functional group seen in organic compounds, which is derived from carboxylic acids and alcohols .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, an ester group, and a dimethylphenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As an organic compound containing a pyridine ring and an ester group, this compound could undergo a variety of chemical reactions. The pyridine ring might participate in electrophilic substitution reactions, while the ester group could undergo hydrolysis, reduction, or transesterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers could all influence its properties .Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10-5-11(2)7-13(6-10)21-3-4-22-16(20)12-8-14(17)15(18)19-9-12/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHKSPNVFBAPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOC(=O)C2=CC(=C(N=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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